molecular formula C8H10AsNO2 B137827 Acetylaminophenylarsine oxide CAS No. 129409-57-0

Acetylaminophenylarsine oxide

Cat. No.: B137827
CAS No.: 129409-57-0
M. Wt: 209.08 g/mol
InChI Key: URTRJZPAJLNAGV-UHFFFAOYSA-N
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Description

Acetylaminophenylarsine oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H10AsNO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129409-57-0

Molecular Formula

C8H10AsNO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C8H8AsNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

URTRJZPAJLNAGV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)[As]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[As]

Synonyms

acetylaminophenylarsine oxide
APAO

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Acetylaminophenylarsine oxide, and how do parameters like temperature or catalysts influence yield and purity?

  • Methodological Answer: Begin with organoarsenic synthesis protocols, such as coupling reactions between acetylated amines and arsenic precursors. Key parameters include temperature (50–80°C for controlled reactivity), catalyst selection (e.g., palladium-based catalysts for cross-coupling), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Validate yields using gravimetric analysis and purity via HPLC (>95% threshold) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address common artifacts?

  • Methodological Answer: Use nuclear magnetic resonance (NMR, ¹H/¹³C) for structural confirmation, ensuring solvent peaks are accounted for. High-resolution mass spectrometry (HRMS) confirms molecular weight, but ion suppression from arsenic may require matrix adjustment. Pair with elemental analysis to validate stoichiometry. For purity, combine HPLC with UV-Vis detection (λ = 250–300 nm) and cross-validate with thin-layer chromatography (TLC) .

Q. How does the stability of this compound vary under different pH, temperature, or light conditions, and what protocols ensure long-term integrity?

  • Methodological Answer: Conduct accelerated stability studies: store aliquots at 4°C (short-term), -20°C (long-term), and test degradation via HPLC at intervals (0, 1, 3, 6 months). Avoid light exposure (use amber vials) and buffer solutions near neutral pH (6.5–7.5) to minimize hydrolysis. Document degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate enzyme inhibition mechanisms involving this compound, particularly with flavin-dependent oxidases?

  • Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki) under varying oxygen levels. Monitor enzyme activity spectrophotometrically (e.g., NADH depletion at 340 nm). Include controls for oxygen transfer limitations (e.g., shake-flask vs. bioreactor conditions). Molecular docking simulations (AutoDock Vina) can predict binding interactions with flavin cofactors .

Q. What strategies resolve contradictions in toxicological data across studies on this compound?

  • Methodological Answer: Conduct a systematic review following PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies), assess risk of bias (e.g., SYRCLE’s tool for animal studies), and perform meta-analysis using fixed/random-effects models. Address heterogeneity via subgroup analysis (e.g., dosage ranges, exposure duration) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Use ANOVA to compare IC50 values across cell lines or species. For high-throughput data, apply false discovery rate (FDR) corrections. Report confidence intervals and effect sizes (Cohen’s d) .

Q. How should researchers conduct systematic reviews on this compound’s biochemical effects using PRISMA guidelines?

  • Methodological Answer: Follow PRISMA’s 27-item checklist: register the review protocol (PROSPERO), search multiple databases (PubMed, Scopus, Web of Science), and screen studies using tools like Rayyan. Extract data into standardized tables (e.g., study design, sample size, outcomes). Use GRADE criteria to assess evidence quality and visualize findings via forest plots .

Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., kinetic parameters, IC50 values) in appendices and processed data (normalized means ± SD) in the main text .
  • Figures : Use line graphs for dose-response curves and heatmaps for omics data. Annotate axes with SI units and error bars (95% CI) .
  • Reproducibility : Document all synthetic steps, instrument calibration details (e.g., HPLC column specifications), and statistical code (R/Python scripts) in supplementary materials .

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